3',4',5',5,7-Pentamethoxyflavone

Description

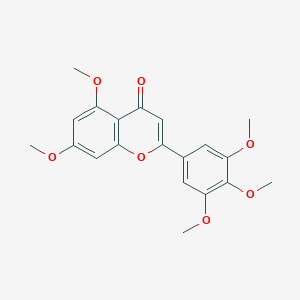

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKVSFNAEBQLGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333239 |

Source

|

| Record name | 3',4',5',5,7-Pentamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53350-26-8 |

Source

|

| Record name | 3′,4′,5,5′,7-Pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53350-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5',5,7-Pentamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Purification of 3',4',5',5,7-Pentamethoxyflavone

Abstract

3',4',5',5,7-Pentamethoxyflavone (PMF) is a polymethoxylated flavonoid that has garnered significant interest within the scientific community for its diverse biological activities, including potential anticancer, anti-inflammatory, and chemopreventive properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The protocols described herein are grounded in established phytochemical principles, emphasizing the rationale behind experimental choices to ensure reproducibility and high-purity yields.

Introduction to this compound

Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 carbon framework.[1] Polymethoxyflavones (PMFs) are a specific subclass of flavonoids distinguished by the presence of multiple methoxy groups on their basic flavan skeleton.[3] These methoxy groups significantly alter the compound's physicochemical properties, most notably increasing its lipophilicity and metabolic stability compared to their hydroxylated counterparts.

This compound (CAS No: 53350-26-8; Molecular Formula: C₂₀H₂₀O₇) features methoxy groups at the 3', 4', 5', 5, and 7 positions of the flavone core.[4][5] This substitution pattern is crucial to its bioactivity, which includes sensitizing chemoresistant cancer cells to therapeutic agents by inhibiting the Nrf2 pathway.[2] The growing body of evidence supporting its therapeutic potential necessitates robust and efficient methods for its isolation from natural sources to supply material for further preclinical and clinical investigation.[6]

Natural Sources

This compound and its isomers are predominantly found in a select number of plant families. The distribution is particularly notable in the Rutaceae (citrus family) and Lamiaceae families. The specific isomer 3',4',5',5,7-PMF has been identified in several key species.

| Plant Family | Genus/Species | Common Name / Note | References |

| Rutaceae | Murraya paniculata (L.) Jack | Orange Jasmine | [4][7] |

| Rutaceae | Citrus sp. | Citrus Peels (General source of PMFs) | [3][8] |

| Fabaceae | Bauhinia championii | Champion's Orchid Tree | [2][4] |

| Lamiaceae | Callicarpa sp. | Beautyberry | [9] |

| Moraceae | Ficus formosana | Formosan Fig | |

| Meliaceae | Cedrela sp. | Cedar |

The concentration of PMFs can vary significantly based on the plant part, maturity, and geographical location.[10] For instance, in Citrus species, the highest concentrations of PMFs are typically found in the peel (pericarp).[3]

Foundational Principles of Extraction and Isolation

The successful isolation of this compound hinges on a multi-stage process designed to separate the target molecule from a complex plant matrix. The physicochemical properties of PMFs—namely their relatively low polarity due to the methoxy groups—are the primary determinants for selecting appropriate solvents and chromatographic conditions.[11]

Extraction Strategy: Selecting the Right Approach

The goal of extraction is to efficiently solubilize the target PMFs from the solid plant material. The choice of method involves a trade-off between efficiency, cost, time, and the potential for thermal degradation of the target compound.

-

Conventional Methods :

-

Maceration : Involves soaking the plant material in a solvent for an extended period.[12] It is simple and requires minimal equipment but often results in lower extraction efficiency.[12]

-

Soxhlet Extraction : A continuous extraction method that uses a smaller volume of solvent. It is more efficient than maceration, but the sustained heat can degrade thermolabile compounds.[13] Solvents like hexane, petroleum ether, and chloroform are often preferred for PMFs as they selectively extract these low-polarity compounds while leaving behind more polar impurities like flavonoid glycosides.[11]

-

Percolation : Involves the slow passage of a solvent through a column packed with the plant material, offering a good balance of efficiency and simplicity.[14]

-

-

Modern (Green) Methods :

-

Ultrasound-Assisted Extraction (UAE) : Utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[15] This method significantly reduces extraction time and solvent consumption.[16]

-

Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction.[13][14] The choice of solvent is critical, as its dielectric properties determine the heating efficiency.[13]

-

Supercritical Fluid Extraction (SFE) : Uses a supercritical fluid, typically CO₂, as the solvent.[17] It is highly selective and leaves no residual organic solvent. Adding a modifier like ethanol can enhance the extraction of moderately polar compounds.[17]

-

Purification Strategy: Chromatographic Separation

Following extraction, the crude extract contains a mixture of compounds. Purification is almost exclusively achieved through chromatography.

-

Column Chromatography (CC) : The workhorse of phytochemical isolation.

-

Normal-Phase CC : Typically uses silica gel as the stationary phase. A non-polar mobile phase (e.g., hexane or chloroform) is used initially, and the polarity is gradually increased (e.g., by adding ethyl acetate or acetone) to elute compounds of increasing polarity.[8][11] PMFs, being of low to moderate polarity, elute effectively under these conditions.

-

Adsorption Chromatography : Resins like Diaion HP-20 or macroporous resins can be used for initial cleanup, where flavonoids are adsorbed and then eluted with a solvent like ethanol, separating them from sugars and other polar impurities.[18]

-

Size-Exclusion Chromatography : Sephadex LH-20 is frequently used as a final polishing step.[19] It separates compounds based on their molecular size and polarity, with elution typically performed using methanol or a chloroform-methanol mixture.[19]

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Preparative HPLC : Used for final purification to achieve high purity (>98%). C18 (reverse-phase) columns are common, where a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used, and less polar compounds (like PMFs) have longer retention times.[11]

-

Visualization of the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the isolation of this compound. Causality : This hybrid protocol starts with a moderately polar solvent (ethanol) to ensure extraction of a broad range of flavonoids, followed by liquid-liquid partitioning to separate the less polar PMFs into a chloroform fraction, which simplifies the subsequent chromatographic steps.

Protocol 1: Extraction and Partitioning

-

Preparation of Plant Material :

-

Collect fresh plant material (e.g., leaves of Murraya paniculata or peel of Citrus sinensis).

-

Air-dry the material in the shade or in an oven at a controlled temperature (40–60°C) until a constant weight is achieved. This prevents enzymatic degradation.[18]

-

Grind the dried material into a fine powder (40-60 mesh) to maximize the surface area for solvent interaction.[18]

-

-

Ultrasound-Assisted Extraction (UAE) :

-

Weigh 100 g of the dried plant powder and place it into a 2 L Erlenmeyer flask.

-

Add 1 L of 95% (v/v) ethanol. The high solvent-to-solid ratio ensures thorough extraction.[18]

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C). Sonication disrupts cell walls, accelerating flavonoid release.[15]

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning :

-

Suspend the crude ethanol extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Perform sequential partitioning by adding 500 mL of chloroform. Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the lower chloroform layer. Repeat this partitioning step two more times. Rationale : PMFs are significantly more soluble in chloroform than in water, allowing for their selective separation from highly polar compounds like sugars and glycosides.[8]

-

Combine the chloroform fractions and concentrate to dryness on a rotary evaporator to yield the PMF-enriched crude fraction.

-

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation) :

-

Prepare a slurry of 200 g of silica gel (60-120 mesh) in n-hexane.

-

Pack a glass column (e.g., 5 cm diameter x 60 cm length) with the slurry.

-

Dissolve the PMF-enriched fraction (approx. 5-10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel (15-20 g).

-

After drying, carefully load the adsorbed sample onto the top of the packed column.

-

Begin elution with 100% n-hexane and gradually increase the polarity using a step gradient of n-hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, v/v). Rationale : The gradient elution allows for the separation of compounds based on polarity. Non-polar lipids and waxes elute first, followed by the PMFs.

-

Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:acetone (9:1, v/v) and visualization under UV light (254 nm & 366 nm).

-

Pool the fractions that show spots corresponding to standard PMFs. Concentrate the pooled fractions to dryness.

-

-

Sephadex LH-20 Chromatography (Final Polishing) :

-

Swell Sephadex LH-20 gel in 100% methanol for several hours.

-

Pack a column with the swollen gel.

-

Dissolve the semi-purified fraction from the silica gel column in a minimal volume of methanol.

-

Load the sample onto the Sephadex column.

-

Elute the column with 100% methanol isocratically.[19] Rationale : Sephadex LH-20 separates smaller molecules that can enter the gel pores from larger ones. It also provides a final purification step to remove closely related flavonoids.

-

Collect fractions and monitor by HPLC.

-

Pool the fractions containing the pure this compound and concentrate to yield the final product.

-

Characterization and Purity Assessment

The identity and purity of the isolated compound must be confirmed using standard analytical techniques:

-

HPLC : An analytical C18 column with a mobile phase of methanol/water or acetonitrile/water and UV detection (around 324-340 nm) can confirm the purity and retention time.[11][20]

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound (C₂₀H₂₀O₇, MW: 372.4 g/mol ).[5][21]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the exact structure, confirming the number and position of methoxy groups and other protons/carbons on the flavone skeleton.

References

- Creative Proteomics. (n.d.). Flavonoid Extraction and Detection Methods.

- ResearchGate. (2012).

- ACS Symposium Series. (2012).

- MDPI. (n.d.). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?.

- PMC. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques.

- MDPI. (n.d.). Conventional and Emerging Extraction Processes of Flavonoids.

- E3S Web of Conferences. (n.d.). A brief overview on the methods for extraction and identification of flavonoids.

- ResearchGate. (n.d.). Polymethoxyflavones isolated from citrus species using different chromatographic methods.

- ACS Symposium Series. (2008).

- Cayman Chemical. (n.d.). 5,7,3',4',5'-Pentamethoxyflavone.

- University of Leeds. (2025). Identifying cellular targets of this compound in colorectal cancer.

- MedChemExpress. (n.d.). This compound | Nrf2 Inhibitor.

- MDPI. (2024).

- PubChem. (n.d.). 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376.

- Acta Crystallographica Section B: Structural Science. (n.d.). Structure of a non-planar flavonol, 5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone.

- PMC. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus.

- PubMed. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.)

- PubMed. (n.d.). Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection.

- PMC. (n.d.). BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA.

- BenchChem. (n.d.). Protocol for the Extraction of Methoxyflavones from Plant Material.

- ResearchGate. (n.d.). 5-Hydroxy-3,3′,4′,5′,7-pentamethoxyflavone (combretol).

- BenchChem. (n.d.). A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone.

- StuartXchange. (n.d.). Palis, Callicarpa formosana Rolfe, BEAUTYBERRY, Zi zhu.

- AIR Unimi. (2020).

Sources

- 1. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. mdpi.com [mdpi.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. air.unimi.it [air.unimi.it]

- 20. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Structure of a non-planar flavonol, 5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone. | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Chemical Synthesis of 3',4',5',5,7-Pentamethoxyflavone

Foreword: The Strategic Importance of Polymethoxyflavones

In the landscape of modern drug discovery and development, polymethoxyflavones (PMFs) represent a class of compounds with significant therapeutic potential. Among these, 3',4',5',5,7-Pentamethoxyflavone has garnered considerable attention for its promising pharmacological activities, including anticancer and chemopreventive properties.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical synthesis of this valuable flavonoid. As a Senior Application Scientist, my objective is to not only present a reproducible synthetic protocol but also to offer insights into the rationale behind the chosen methodology, ensuring both scientific integrity and practical applicability.

Deconstructing the Synthesis: A Logic-Driven Approach

The synthesis of this compound can be efficiently achieved through the well-established Allan-Robinson reaction . This classical method offers a reliable and convergent route to the flavone core by condensing an o-hydroxyaryl ketone with an aromatic anhydride or its corresponding acid chloride.[2][3][4] The selection of this pathway is predicated on the commercial availability and straightforward synthesis of the requisite starting materials, as well as the generally high yields and purity of the final product.

The core principle of our synthetic strategy involves the reaction between 2'-Hydroxy-4',6'-dimethoxyacetophenone (the A-ring precursor) and 3,4,5-trimethoxybenzoyl chloride (the B-ring precursor). This reaction, followed by an intramolecular cyclization and dehydration, directly furnishes the target pentamethoxyflavone.

Visualizing the Synthetic Pathway

To provide a clear conceptual framework, the following diagram illustrates the overall synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3',4',5',5,7-Pentamethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3',4',5',5,7-Pentamethoxyflavone (PMF), a polymethoxyflavone with significant interest in pharmacological research. Understanding these fundamental characteristics is critical for advancing its study from the laboratory to potential clinical applications, directly impacting aspects such as formulation, bioavailability, and elucidation of its mechanism of action.

Introduction to this compound

This compound, a member of the flavonoid class of polyphenolic compounds, is characterized by a flavone backbone with five methoxy groups attached at the 3', 4', 5', 5, and 7 positions.[1][2] This extensive methoxylation significantly influences its chemical behavior and biological activity compared to its hydroxylated counterparts. Found in various plants, including those of the Citrus genus, PMF has garnered attention for its potential therapeutic properties, including anti-inflammatory and cancer chemopreventive activities.[3][4] A notable aspect of its biological profile is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][5] This guide will delve into the core physicochemical properties that govern its behavior in experimental and biological systems.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is the bedrock of drug discovery and development. These parameters dictate a molecule's solubility, permeability, and stability, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

Structural and General Properties

The foundational attributes of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀O₇ | [1] |

| Molecular Weight | 372.37 g/mol | |

| CAS Number | 53350-26-8 | [1][6] |

| Appearance | Off-white crystalline solid | Inferred from typical flavonoid properties |

| IUPAC Name | 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [2] |

Molecular Structure:

Caption: Chemical structure of this compound.

Melting Point

Solubility

Solubility is a critical determinant of a drug's bioavailability. This compound is qualitatively described as soluble in organic solvents such as chloroform and methanol.[1] The extensive methoxylation of the flavonoid core suggests poor aqueous solubility.[3] For quantitative analysis, the shake-flask method followed by a suitable analytical technique like HPLC is the gold standard.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A computed XLogP3-AA value of 3.0 is reported for this compound, indicating a moderate level of lipophilicity. For a related isomer, 3,7,3',4',5'-Pentamethoxyflavone, a computed XLogP3-AA of 3.2 has been reported.[7] Experimental determination via methods such as reverse-phase HPLC is recommended for a more accurate assessment.

Acidity (pKa)

The acid dissociation constant (pKa) is essential for predicting a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. Due to the absence of acidic protons (the hydroxyl groups are replaced by methoxy groups), this compound is not expected to have a physiologically relevant pKa.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: While specific data for this compound is not available in the provided search results, data for the related compound 8-hydroxy-3,4',5,6,7-pentamethoxyflavone shows characteristic signals for the methoxy groups as singlets between δ 3.89 and 4.12 ppm. The aromatic protons on the flavonoid skeleton typically appear in the region of δ 6.0 to 8.5 ppm.[8]

-

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework. For a related pentamethoxyflavone, signals for the methoxy carbons are typically observed between δ 56 and 63 ppm. The aromatic and carbonyl carbons resonate further downfield, with the carbonyl carbon (C-4) appearing around δ 183 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 373.1285. Tandem mass spectrometry (MS/MS) of related flavonoids reveals characteristic fragmentation patterns, including the loss of methyl groups (·CH₃) and carbon monoxide (CO).[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of a similar flavonoid, 6,2',4'-trimethoxy flavone, shows characteristic absorption bands. Key peaks include those for C-H stretching of the methoxy groups, C=C stretching of the aromatic rings, and a strong C=O stretching vibration of the carbonyl group in the flavone core, typically observed around 1632 cm⁻¹.[9]

UV-Visible (UV-Vis) Spectroscopy

An HPLC method for the determination of this compound utilized UV detection at 324 nm, indicating a significant chromophore in this region, which is characteristic of the flavone structure.[12] Flavones generally exhibit two major absorption bands in their UV-Vis spectra, typically in the ranges of 240-285 nm (Band II) and 300-400 nm (Band I).[13]

Stability Profile

The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation. A product information sheet for this compound indicates a stability of at least 4 years when stored at -20°C.[1] As a solid, it is expected to be relatively stable. In solution, its stability would be dependent on the solvent, pH, temperature, and light exposure.

Biological Context: Interaction with the Nrf2 Signaling Pathway

This compound has been identified as an inhibitor of the Nrf2 signaling pathway.[1][5] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[14][15] Flavonoids can modulate this pathway through various mechanisms, including interfering with the Nrf2-Keap1 interaction.[16]

Caption: Proposed mechanism of Nrf2 pathway modulation by flavonoids.

Experimental Protocols

To ensure the reproducibility and accuracy of physicochemical data, standardized experimental protocols are essential.

Determination of Melting Point (Capillary Method)

Rationale: This method provides a precise determination of the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, representing the equilibrium concentration of the dissolved solid in a solvent.

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. biorlab.com [biorlab.com]

- 3. 5,7,3',4',5'-Pentamethoxyflavone | CAS:53350-26-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 53350-26-8 [chemicalbook.com]

- 7. 3,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 16044716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. rsc.org [rsc.org]

- 10. 3,4',5,6,7-Pentamethoxyflavone | C20H20O7 | CID 521171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

The Multi-Faceted Anticancer Mechanisms of 3',4',5',5,7-Pentamethoxyflavone: A Technical Guide for Researchers

Introduction: The Therapeutic Promise of a Natural Flavonoid

3',4',5',5,7-Pentamethoxyflavone (PMF) is a naturally occurring polymethoxyflavone found in various plants, including those of the Rutaceae family.[1] Flavonoids, a class of polyphenolic compounds, have long been investigated for their potential health benefits, with a growing body of evidence pointing to their anticancer properties.[2][3][4] PMF, in particular, has emerged as a compound of significant interest due to its demonstrated ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of PMF, offering a valuable resource for researchers and drug development professionals in the field of oncology.

This document will delve into the core pathways targeted by PMF, including the inhibition of pro-survival signaling, induction of apoptosis and cell cycle arrest, and modulation of cellular stress responses. Furthermore, we will explore the synergistic potential of PMF with conventional chemotherapeutic agents and provide standardized experimental protocols to facilitate further investigation into its therapeutic applications.

Core Molecular Mechanisms of Action

The anticancer activity of PMF is not attributed to a single mode of action but rather to its ability to concurrently influence multiple, interconnected cellular pathways. This multi-targeted approach is a hallmark of many effective anticancer agents and underscores the therapeutic potential of PMF.

Inhibition of Pro-Survival Signaling Pathways

A critical aspect of cancer development is the dysregulation of signaling pathways that promote cell survival and proliferation. PMF has been shown to effectively target two of the most crucial of these pathways: NF-κB and PI3K/Akt.

1. The NF-κB Pathway: A Central Regulator of Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal player in the regulation of immune and inflammatory responses.[6] In the context of cancer, constitutive activation of NF-κB is a common feature, driving the expression of genes involved in cell proliferation, survival, angiogenesis, and invasion.[7][8]

PMF has been demonstrated to be a potent inhibitor of the NF-κB pathway.[7][8] The primary mechanism of this inhibition is through the suppression of IκB kinase (IKK) activation.[7][8] IKK is the upstream kinase responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By preventing IκBα degradation, PMF ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of its target genes.[7][8]

The downstream consequences of NF-κB inhibition by PMF are profound and contribute significantly to its anticancer effects:

-

Downregulation of Anti-Apoptotic Proteins: PMF treatment leads to a decrease in the expression of key anti-apoptotic proteins such as XIAP, survivin, and Bcl-xL.[7]

-

Suppression of Proliferative Genes: The expression of cyclin D1, a critical regulator of cell cycle progression, is diminished following NF-κB inhibition by PMF.[7]

-

Inhibition of Invasion and Angiogenesis: PMF has been shown to reduce the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF), two key mediators of tumor invasion and angiogenesis, respectively.[7]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

2. The PI3K/Akt Pathway: A Key Driver of Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[9][10] Several studies have indicated that flavonoids, including polymethoxyflavones, can exert their anticancer effects by inhibiting this pathway.[10][11] While direct evidence for PMF's inhibition of the PI3K/Akt pathway is still emerging, the activity of structurally similar flavonoids strongly suggests this as a likely mechanism. Inhibition of the PI3K/Akt pathway would lead to decreased cell proliferation and survival, further contributing to the anticancer effects of PMF.

Induction of Apoptosis: The Programmed Cell Death

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[12] A hallmark of cancer is the ability of tumor cells to evade apoptosis. PMF has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms.

1. Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges on the mitochondria. PMF can trigger this pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[13] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately leading to cell death.

2. Extrinsic (Death Receptor) Pathway of Apoptosis

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. While less documented for PMF specifically, other flavonoids have been shown to sensitize cancer cells to death receptor-mediated apoptosis.[14]

3. Calcium-Mediated Apoptosis

Some polymethoxyflavones have been reported to induce a sustained increase in intracellular calcium concentration, leading to the activation of calcium-dependent apoptotic proteases such as µ-calpain and caspase-12.[15] This represents another potential avenue through which PMF may induce apoptosis in cancer cells.

Figure 2: Induction of apoptosis by this compound.

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. PMF and its analogues have been shown to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[16] For instance, some 5-hydroxy PMFs have been reported to cause G2/M or G0/G1 phase arrest in colon cancer cells.[16] This effect is often associated with the modulation of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).

| PMF Analogue | Cancer Cell Line | Effect on Cell Cycle | Reference |

| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | HT29 (Colon) | G2/M phase arrest | [16] |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HT29 (Colon) | G0/G1 phase arrest | [16] |

Table 1: Effects of PMF analogues on the cell cycle in cancer cells.

Modulation of Cellular Stress Response Pathways

Cancer cells are often under increased oxidative and proteotoxic stress. To survive, they upregulate cellular stress response pathways. PMF has been shown to modulate these pathways, which can either be detrimental or beneficial to cancer cells depending on the context.

1. The Nrf2 Pathway: A Double-Edged Sword

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While Nrf2 activation can be protective in normal cells, its constitutive activation in cancer cells can promote chemoresistance. PMF has been identified as an inhibitor of the Nrf2 pathway, and this inhibition is a key mechanism by which it sensitizes chemoresistant cancer cells to conventional chemotherapeutic agents like cisplatin.[1][17]

2. The Unfolded Protein Response (UPR)

Recent research has suggested that PMF may be involved in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[5] The precise role of PMF in modulating the UPR in cancer cells is an active area of investigation.

Synergistic Effects with Chemotherapeutic Agents

A significant aspect of PMF's therapeutic potential lies in its ability to enhance the efficacy of conventional anticancer drugs.[7][8] By inhibiting pro-survival pathways like NF-κB and Nrf2, PMF can overcome the resistance mechanisms that cancer cells often develop against chemotherapy.[1][17] For example, PMF has been shown to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin.[17] This chemosensitizing effect makes PMF a promising candidate for combination therapies, potentially allowing for lower doses of cytotoxic drugs and reduced side effects.

Experimental Protocols for Investigating the Anticancer Effects of PMF

To facilitate further research into the anticancer properties of PMF, this section provides an overview of key experimental protocols.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of PMF for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to detect and quantify apoptosis.

-

Treat cells with PMF as described above.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining with Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Treat cells with PMF.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase A to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins.

-

Treat cells with PMF and lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p65, IκBα, Bcl-2, Bax, caspases, cyclins).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Figure 3: A generalized workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action. Its ability to inhibit key pro-survival pathways, induce apoptosis and cell cycle arrest, and sensitize cancer cells to conventional therapies makes it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of PMF within the PI3K/Akt and UPR pathways.

-

Conducting in vivo studies to evaluate the efficacy and safety of PMF in animal models of cancer.

-

Investigating the structure-activity relationships of a wider range of PMF analogues to identify compounds with enhanced potency and selectivity.

-

Developing novel drug delivery systems to improve the bioavailability and tumor-targeting of PMF.

The continued exploration of this compound and related flavonoids holds great promise for the development of novel and effective cancer therapies.

References

- This compound | Nrf2 Inhibitor | MedChemExpress. (URL: )

-

Phromnoi, K., Reuter, S., Sung, B., Prasad, S., Kannappan, R., Yadav, V. R., Chanmahasathien, W., Limtrakul, P., & Aggarwal, B. B. (2011). A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents. Molecular pharmacology, 79(2), 279–289. (URL: [Link])

-

Phromnoi, K., Reuter, S., Sung, B., Prasad, S., Kannappan, R., Yadav, V. R., Chanmahasathien, W., Limtrakul, P., & Aggarwal, B. B. (2011). A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents. Molecular Pharmacology, 79(2), 279-289. (URL: [Link])

- Identifying cellular targets of this compound in colorectal cancer. (2025). (URL: )

-

Promotion of neurite outgrowth by 3,5,7,3',4'-pentamethoxyflavone is mediated through ERK signaling pathway in Neuro2a cells. J Nat Med. (2024). (URL: [Link])

-

Sergeev, I. N. (2004). Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells. Biochemical and biophysical research communications, 321(2), 462–467. (URL: [Link])

-

Li, S., Pan, M. H., Lo, C. Y., Tan, D., & Ho, C. T. (2007). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of agricultural and food chemistry, 55(13), 5081–5087. (URL: [Link])

- An update on citrus polymethoxyflavones: chemistry, metabolic f

-

Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Gilani, S. A., Mehmood, Z., & Mubarak, M. S. (2018). Flavonoids in Cancer and Apoptosis. Cancers, 10(8), 267. (URL: [Link])

-

Polymethoxylated Flavones in Orange Juice Are Inhibitors of P-glycoprotein but Not Cytochrome P450 3A4. (URL: [Link])

-

Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences, 23(18), 10984. (URL: [Link])

-

The effect of PMF on cell cycle progression. (a) MCF‐7 cells were... - ResearchGate. (URL: [Link])

-

Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences, 23(18), 10984. (URL: [Link])

-

Polymethoxylated Flavones in Orange Juice Are Inhibitors of P-glycoprotein but Not Cytochrome P450 3A4 - ResearchGate. (URL: [Link])

-

Kopustinskiene, D. M., Jakstas, V., Savickas, A., & Bernatoniene, J. (2020). Flavonoids as Anticancer Agents. Nutrients, 12(2), 457. (URL: [Link])

-

Li, H., Zhang, X., & Wang, W. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African journal of traditional, complementary, and alternative medicines : AJTCAM, 14(4), 213–220. (URL: [Link])

-

Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. (URL: [Link])

-

Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. (URL: [Link])

-

ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - ResearchGate. (URL: [Link])

-

Study of Selected Flavonoid Structures and Their Potential Activity as Breast Anticancer Agents. (URL: [Link])

-

(PDF) Flavonoids as Anticancer Agents. (URL: [Link])

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (URL: [Link])

-

5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. (URL: [Link])

-

4′,5′-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective - UCL Discovery. (URL: [Link])

-

Flavonoids as Anticancer Agents: Structure-Activity Relationship Study | Request PDF. (URL: [Link])

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (URL: [Link])

-

The Hallmarks of Flavonoids in Cancer. (URL: [Link])

-

5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. (URL: [Link])

-

5,7,3',4',5'-Pentamethoxyflavone (PMF) Exhibits Anti-Obesity and Neuroprotective Effects in an Obese Zebrafish Model | Request PDF. (URL: [Link])

-

Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Hallmarks of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Initial Bioactivity Screening of 3',4',5',5,7-Pentamethoxyflavone

Introduction to 3',4',5',5,7-Pentamethoxyflavone (PMF): A Flavonoid of Therapeutic Interest

This compound (PMF) is a naturally occurring polymethoxyflavone, a subclass of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-benzo-γ-pyrone structure.[1][2][3] These compounds are predominantly found in citrus peels and certain medicinal plants.[1][4] Flavonoids, as a broad class of polyphenolic secondary metabolites, are lauded for a wide array of bioactive properties, including anti-inflammatory, anti-cancer, and antioxidant effects.[5][6] PMF, in particular, has garnered significant scientific interest for its potential therapeutic applications.

Preliminary research has indicated that PMF may possess potent anti-cancer and chemopreventive properties, notably in the context of colorectal cancer.[5] Mechanistic studies suggest that its mode of action could involve the modulation of the unfolded protein response (UPR) and the inhibition of the Nrf2 pathway, which is pivotal in sensitizing chemoresistant cancer cells to conventional therapeutic agents.[5][7][8] Furthermore, related polymethoxyflavones have demonstrated a range of biological activities, including anti-angiogenic, anti-obesity, and neuroprotective effects, underscoring the therapeutic promise of this compound class.[9][10]

This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic and robust workflow for the initial in vitro screening of PMF's bioactivity. The described methodologies are designed to first establish a foundational understanding of its cytotoxic profile, followed by a deeper investigation into its effects on key cellular signaling pathways implicated in cancer and inflammation, and finally to assess its functional impact on processes such as angiogenesis.

Section 1: Foundational Screening: Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This foundational screen establishes the concentration range over which the compound exhibits biological activity, from which a half-maximal inhibitory concentration (IC50) can be derived. This is crucial for designing subsequent mechanistic and functional assays.

Scientific Rationale

A variety of colorimetric assays are available to assess cell viability, with tetrazolium-based assays being among the most common.[11][12] The MTT assay, one of the first developed for high-throughput screening, relies on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[11][13] However, this method has a significant drawback: the formazan product is insoluble and requires an additional solubilization step, which can introduce variability.[14][15]

The XTT assay represents an advancement over the MTT assay.[14] In the XTT assay, the tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[14][15][16] This simplifies the workflow, reduces hands-on time, and improves reproducibility, making it highly suitable for screening applications.[14]

Experimental Workflow: Initial Bioactivity Screening

Caption: A logical workflow for the initial screening of this compound.

Detailed Protocol: XTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of PMF in DMSO.

-

Perform serial dilutions of the PMF stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the respective PMF concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

XTT Reagent Preparation and Addition:

-

Thaw the XTT Reagent and Electron Coupling Reagent.

-

Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).

-

Add 50 µL of the XTT working solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Shake the plate gently to ensure a homogenous distribution of the colored formazan product.

-

Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

-

Data Presentation: Hypothetical IC50 Values

| Cell Line | Tissue of Origin | PMF IC50 (µM) after 72h |

| HCT-116 | Colorectal Carcinoma | 22.5 ± 2.1 |

| A549 | Lung Carcinoma | 35.8 ± 3.4 |

| RAW 264.7 | Murine Macrophage | > 100 |

Section 2: Mechanistic Deep Dive: Probing Key Signaling Pathways

Following the determination of PMF's cytotoxic and antiproliferative effects, the next logical step is to investigate its mechanism of action. Many flavonoids exert their effects by modulating key intracellular signaling pathways that regulate cell growth, survival, and inflammation.[6] The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of these processes and are frequently dysregulated in diseases like cancer.[17][18][19][20]

Scientific Rationale

MAPK Pathway: The MAPK pathway is a multi-tiered kinase cascade that transduces extracellular signals to the cell's interior, regulating processes like proliferation, differentiation, and apoptosis.[17][18] Key components include ERK1/2, JNK, and p38 MAPKs.[17][21] The activation status of these kinases is typically assessed by detecting their phosphorylation.[17][19] Western blotting with phospho-specific antibodies is a powerful technique to quantify changes in protein phosphorylation, thereby providing insights into how a compound like PMF might be modulating this pathway.[18][19]

NF-κB Pathway: The NF-κB pathway is a primary regulator of the inflammatory and immune response.[17][22] In an inactive state, the NF-κB transcription factor is held in the cytoplasm by an inhibitor protein, IκBα.[17] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[17][22] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[17] Investigating the phosphorylation of IKK and the degradation of IκBα can reveal whether PMF has anti-inflammatory potential.

Signaling Pathway Diagrams

Caption: The canonical NF-κB signaling pathway and a point of hypothesized inhibition by PMF.

Caption: The MAPK/ERK signaling cascade with potential points of inhibition by PMF.

Detailed Protocol: Western Blot Analysis

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with PMF at a non-cytotoxic concentration (e.g., IC20 or lower, determined from the XTT assay) for various time points (e.g., 0, 15, 30, 60, 120 minutes). For NF-κB analysis, pre-treat with PMF for 1-2 hours before stimulating with an agonist like TNF-α or LPS for 30 minutes.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p65, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).

-

Data Presentation: Hypothetical Western Blot Analysis

Effect of PMF on LPS-Induced NF-κB Activation in RAW 264.7 Macrophages

| Treatment | p-p65 / Total p65 (Fold Change) | IκBα / β-actin (Fold Change) |

| Untreated Control | 1.0 ± 0.1 | 1.0 ± 0.08 |

| LPS (1 µg/mL) | 4.5 ± 0.3 | 0.2 ± 0.05 |

| PMF (20 µM) + LPS | 1.8 ± 0.2 | 0.8 ± 0.1 |

Section 3: Functional Assays: Investigating Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[23] The ability of a compound to inhibit angiogenesis is a highly desirable characteristic for an anti-cancer agent. The endothelial cell tube formation assay is a widely used and robust in vitro model to assess a compound's pro- or anti-angiogenic potential.[23][24][25][26]

Scientific Rationale

When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (BME) gel, like Matrigel®, they rapidly align and form three-dimensional capillary-like structures.[23][25][27] This process mimics several steps of in vivo angiogenesis.[23][24] By treating the cells with PMF, one can quantify its effect on the formation of these tubular networks. A reduction in tube length, number of branch points, or total tube area would indicate an anti-angiogenic effect.

Detailed Protocol: Endothelial Tube Formation Assay

-

Plate Coating:

-

Cell Preparation and Seeding:

-

Culture HUVECs in appropriate endothelial growth medium.

-

Harvest the cells and resuspend them in a basal medium (with low serum, e.g., 1-2%) at a concentration of 2-4 x 10^5 cells/mL.

-

In separate tubes, prepare cell suspensions containing different concentrations of PMF (or a known inhibitor like Suramin as a positive control) and a vehicle control.

-

-

Incubation and Visualization:

-

Quantification:

-

Capture images from at least three random microscopic fields per well.

-

Analyze the images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.

-

Data Presentation: Hypothetical Anti-Angiogenic Effects of PMF

| Treatment | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |

| Vehicle Control | 100 ± 8.5 | 100 ± 9.2 |

| PMF (10 µM) | 65.2 ± 7.1 | 58.4 ± 6.5 |

| PMF (25 µM) | 28.9 ± 4.3 | 21.7 ± 3.9 |

| Suramin (50 µM) | 15.1 ± 3.8 | 10.5 ± 2.7 |

Section 4: Preliminary In Vivo Considerations

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising results from in vitro studies should be followed by preliminary in vivo evaluations.

Scientific Rationale

Pharmacokinetics: Before conducting efficacy studies, it is critical to understand the pharmacokinetic profile of PMF. Studies on related polymethoxyflavones have shown that factors like the number and position of methoxy groups can significantly impact their absorption, distribution, metabolism, and excretion (ADME).[28] An initial pharmacokinetic study in a rodent model (e.g., mice or rats) is necessary to determine key parameters like bioavailability, half-life, and peak plasma concentration.[28][29] This information is vital for designing an appropriate dosing regimen for subsequent efficacy studies.

Animal Models: The choice of animal model depends on the intended therapeutic application. Based on the known bioactivities of flavonoids, several models are relevant:

-

Oncology: For anti-cancer evaluation, tumor xenograft models, where human cancer cells (e.g., HCT-116) are implanted into immunodeficient mice, are a standard approach.

-

Metabolic Disease: To investigate effects on metabolic parameters, rodent models of type 2 diabetes, such as streptozotocin-induced diabetic rats or genetically modified mice (e.g., db/db mice), can be utilized.[30]

-

Inflammation: Acute inflammation can be modeled using lipopolysaccharide (LPS) challenge in mice to assess the compound's ability to suppress inflammatory cytokine production in vivo.

The initial in vivo studies should aim to establish a proof-of-concept for the bioactivity observed in vitro and to assess the compound's safety profile in a living system.

Conclusion

The initial screening of this compound's bioactivity requires a multi-faceted yet logical approach. The workflow presented in this guide provides a robust framework for researchers to systematically evaluate its therapeutic potential. By starting with broad cytotoxicity screening, progressing to targeted mechanistic studies on key signaling pathways like MAPK and NF-κB, and culminating in functional assays such as the tube formation assay, a comprehensive preliminary profile of PMF can be established. These in vitro findings will be instrumental in justifying and designing subsequent, more complex in vivo studies, ultimately paving the way for the potential development of this promising natural compound into a novel therapeutic agent.

References

-

XTT Assays vs MTT - Biotech Spain. (2025, December 29). Retrieved December 30, 2025, from [Link]

-

MTT assay - Wikipedia. (n.d.). Retrieved December 30, 2025, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved December 30, 2025, from [Link]

-

Angiogenesis Assays | Tube Formation Assay - ibidi. (n.d.). Retrieved December 30, 2025, from [Link]

-

In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PubMed. (2019, February 28). Retrieved December 30, 2025, from [Link]

-

Endothelial Tube Formation Assay (In Vitro Angiogenesis) - Cell Biolabs, Inc. (n.d.). Retrieved December 30, 2025, from [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014, April 28). Retrieved December 30, 2025, from [Link]

-

Identifying cellular targets of this compound in colorectal cancer. (2025, July 1). Retrieved December 30, 2025, from [Link]

-

3,5,7,3',4'-pentamethoxyflavone, a quercetin derivative protects DNA from oxidative challenges: potential mechanism of action - PubMed. (2014, February 5). Retrieved December 30, 2025, from [Link]

-

In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (n.d.). Retrieved December 30, 2025, from [Link]

-

Transcription - NF-kB signaling pathway - Bio-Rad. (n.d.). Retrieved December 30, 2025, from [Link]

-

In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PMC - NIH. (2024, September 12). Retrieved December 30, 2025, from [Link]

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. (n.d.). Retrieved December 30, 2025, from [Link]

-

NF-kappaB Signaling Pathway | RayBiotech. (n.d.). Retrieved December 30, 2025, from [Link]

-

NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614 - BPS Bioscience. (n.d.). Retrieved December 30, 2025, from [Link]

-

Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC. (2019, May 26). Retrieved December 30, 2025, from [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (2012, October 1). Retrieved December 30, 2025, from [Link]

-

Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges - ResearchGate. (2025, August 6). Retrieved December 30, 2025, from [Link]

-

Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma - American Chemical Society. (2021, October 26). Retrieved December 30, 2025, from [Link]

-

(PDF) In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - ResearchGate. (2024, September 5). Retrieved December 30, 2025, from [Link]

-

Bioactive flavonoids in medicinal plants: Structure, activity and biological fate - ScienceOpen. (n.d.). Retrieved December 30, 2025, from [Link]

-

Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. (n.d.). Retrieved December 30, 2025, from [Link]

-

Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - NIH. (n.d.). Retrieved December 30, 2025, from [Link]

-

Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC - NIH. (n.d.). Retrieved December 30, 2025, from [Link]

-

In vitro biological properties of flavonoid conjugates found in vivo - PubMed. (n.d.). Retrieved December 30, 2025, from [Link]

-

Western blot analysis of proteins in the mitogen-activated protein... - ResearchGate. (n.d.). Retrieved December 30, 2025, from [Link]

-

Integrating bioactivity and molecular simulations to explore the pharmacological landscape of Lagerstroemia speciosa leaf extract | PLOS One - Research journals. (n.d.). Retrieved December 30, 2025, from [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC - NIH. (n.d.). Retrieved December 30, 2025, from [Link]

-

5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed. (2024, September 11). Retrieved December 30, 2025, from [Link]

-

An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. (n.d.). Retrieved December 30, 2025, from [Link]

-

Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed. (n.d.). Retrieved December 30, 2025, from [Link]

-

Pharmacokinetics and Metabolites of Twelve Bioactive Polymethoxyflavones in Rat Plasma - DOI. (n.d.). Retrieved December 30, 2025, from [Link]

-

(PDF) An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities - ResearchGate. (2024, April 11). Retrieved December 30, 2025, from [Link]

-

5,7,3',4',5'-Pentamethoxyflavone (PMF) Exhibits Anti-Obesity and Neuroprotective Effects in an Obese Zebrafish Model | Request PDF - ResearchGate. (n.d.). Retrieved December 30, 2025, from [Link]

-

Full article: Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (n.d.). Retrieved December 30, 2025, from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]

- 6. scienceopen.com [scienceopen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. biotech-spain.com [biotech-spain.com]

- 15. biotium.com [biotium.com]

- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. commerce.bio-rad.com [commerce.bio-rad.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. ibidi.com [ibidi.com]

- 26. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3',4',5',5,7-Pentamethoxyflavone: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 3',4',5',5,7-Pentamethoxyflavone (PMF), a naturally occurring polymethoxyflavone that has garnered significant interest within the scientific community. Tailored for researchers, scientists, and drug development professionals, this document delves into the discovery, background, synthesis, and diverse biological activities of PMF, offering field-proven insights and detailed experimental methodologies.

Discovery and Natural Occurrences

This compound is a flavonoid found in a variety of plant species. It has been identified in plants from the Rutaceae family, Bauhinia championii, and Ficus formosana[1][2]. One of the most well-documented natural sources of PMF is Murraya paniculata, commonly known as orange jasmine[3][4]. The isolation of PMF from these natural sources has been a crucial first step in enabling the extensive research into its biological properties.

While the precise historical details of its initial discovery are not extensively documented in readily available literature, its characterization is a result of ongoing phytochemical investigations of medicinal plants. The general workflow for its isolation from plant material is outlined below.

General Isolation Protocol from Plant Material

-

Extraction: Dried and powdered plant material (e.g., leaves of Murraya paniculata) is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, often at room temperature with agitation or through Soxhlet extraction.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing PMF is further purified using column chromatography, typically with silica gel as the stationary phase and a gradient of solvents like hexane and ethyl acetate as the mobile phase.

-

Crystallization: The purified fractions are concentrated, and PMF is obtained as a crystalline solid. The purity and structure are then confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Synthesis of this compound

The chemical synthesis of PMF and other flavonoids is essential for obtaining larger quantities for research and for creating structural analogs to explore structure-activity relationships. A common synthetic route to flavones involves the Baker-Venkataraman rearrangement.

Synthetic Workflow

Step-by-Step Synthesis Protocol

-

Esterification: 2',6'-Dihydroxy-4'-methoxyacetophenone is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, typically pyridine, to form the corresponding ester.

-

Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, upon treatment with a strong base like potassium hydroxide in pyridine. This reaction forms a 1,3-diketone intermediate.

-

Cyclization: The 1,3-diketone is then cyclized under acidic conditions, for instance, by heating with a mixture of sulfuric acid and acetic acid, to yield the final flavone product, this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Biological and Pharmacological Activities

This compound exhibits a wide range of biological activities, making it a promising candidate for further drug development.

Anticancer and Chemopreventive Activity

PMF has demonstrated significant anticancer and chemopreventive properties, particularly in colorectal cancer[5]. Its mechanisms of action are multifaceted and include the induction of the unfolded protein response (UPR) and cell cycle arrest[5].

One of the key mechanisms underlying its anticancer effects is the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, and its overactivation can lead to chemoresistance in cancer cells. PMF has been shown to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin by inhibiting the Nrf2 pathway[4].

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cisplatin-Resistant A549 | Non-Small Cell Lung Cancer | Sensitizes to cisplatin | [4] |

Note: Specific IC50 values for PMF as a standalone agent are not consistently reported across a wide range of cancer cell lines in the currently available literature. The primary focus has been on its chemosensitizing effects.

Anti-Inflammatory Activity